molecular formula C16H16BrN5O3S B2887902 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 951516-30-6

4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2887902
CAS RN: 951516-30-6
M. Wt: 438.3
InChI Key: QNUOIXKBXYOCHN-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its biological and physiological effects. This compound is a tetrazole derivative that has been synthesized and tested for its potential use as a therapeutic agent.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been explored for their potential in photodynamic therapy. These compounds, including variations like the 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, exhibit significant spectroscopic, photophysical, and photochemical properties that make them suitable for Type II photosensitizers in cancer treatment. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield are particularly valuable for photodynamic therapy applications aimed at treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Anticancer Potential

A study on celecoxib derivatives, which may include structures related to 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The research found that certain derivatives showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their potential for therapeutic development (Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

Another area of research involving compounds similar to 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is in the development of enzyme inhibitors. Specifically, studies have synthesized and investigated the bioactivity of various sulfonamide derivatives, targeting enzymes like carbonic anhydrase. These studies aim to discover new therapeutic agents based on their enzyme inhibitory properties, with potential applications in treating diseases where enzyme regulation is a factor (Gul et al., 2016).

Supramolecular Architectures

Research into the molecular packing and supramolecular architectures of compounds, including those related to 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, has provided insights into their potential applications in materials science. These studies focus on understanding the intermolecular interactions, packing patterns, and the formation of supramolecular synthon, which are critical for designing materials with specific properties (Naveen et al., 2017).

properties

IUPAC Name

4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUOIXKBXYOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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